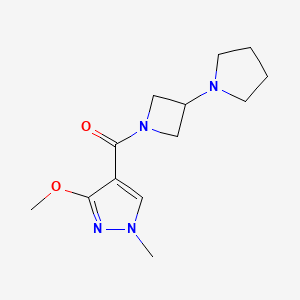

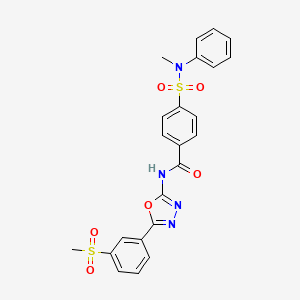

![molecular formula C16H17NO3S B2763701 [2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387854-54-8](/img/structure/B2763701.png)

[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution . Other methods include heterocyclization , metal halogen exchange , or palladium chemistry . These approaches require additional transformations, which results in increased number of steps and overall lower yield in total synthesis .Molecular Structure Analysis

Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophene easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For example, a related compound, 2- (2- (2,3-DIMETHYLANILINO)-2-OXOETHYL)PHTHALAZIN-2-IUM IODIDE, has a molecular weight of 419.268 .Applications De Recherche Scientifique

Synthesis and Characterization

One-Pot Synthesis and Applications

A one-pot multicomponent protocol developed for the synthesis of tetrasubstituted thiophenes shows the utility of related compounds in synthesizing complex thiophene derivatives efficiently. This method leverages the reactivity of related structures to achieve high yields, confirmed by X-ray diffraction and spectroscopic studies (Sahu et al., 2015).

Molecular Electronics

The synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, which include similar molecular frameworks, underlines their importance in creating molecular wires for optoelectronic applications. This research showcases the potential of these compounds in developing new materials for electronic devices (Wang et al., 2006).

Organic Synthesis

Photocyclization Studies

Studies on the photochemistry of 4‐Thia‐2‐cycloalkenones, closely related to the chemical structure , indicate specific photocyclization pathways. These findings contribute to understanding the photochemical behaviors of thiophene derivatives, which could be pivotal in developing light-responsive materials (Anklam et al., 1985).

Radiosensitizers and Cytotoxins

Research into nitrothiophenes with basic or electrophilic substituents evaluates their potential as radiosensitizers and bioreductively activated cytotoxins, indicating the applicability of structurally related compounds in therapeutic contexts (Threadgill et al., 1991).

Protective Groups in Organic Synthesis

Photoreleasable Protecting Groups

The development of new photoreleasable protecting groups for carboxylic acids using dimethylphenacyl esters demonstrates the versatility of thiophene derivatives in synthetic chemistry. This innovation allows for controlled release of active compounds under light exposure, which has implications for drug delivery systems and controlled chemical reactions (Klan et al., 2000).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-(2,3-dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-10-5-4-6-13(12(10)3)17-15(18)9-20-16(19)14-8-7-11(2)21-14/h4-8H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNZSGPKQJXBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

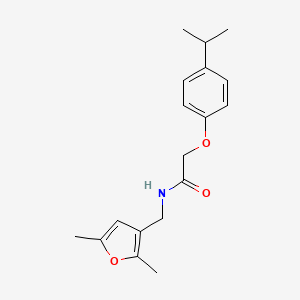

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2763621.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/no-structure.png)

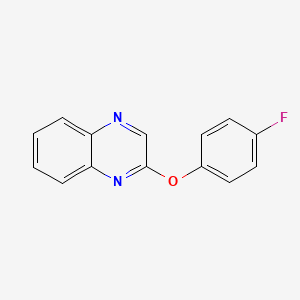

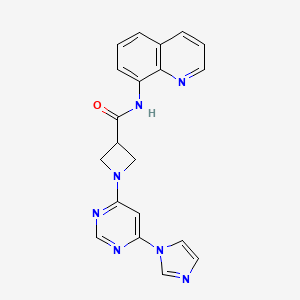

![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)

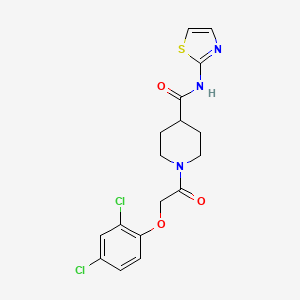

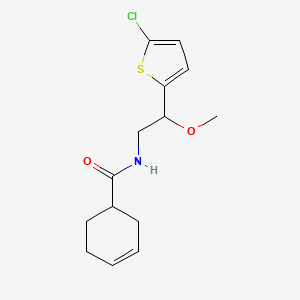

![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)

![2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2763639.png)

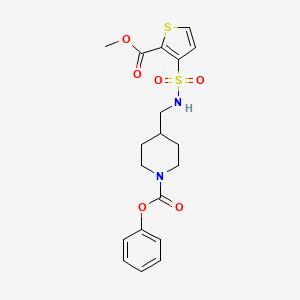

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763640.png)